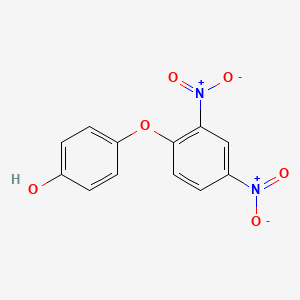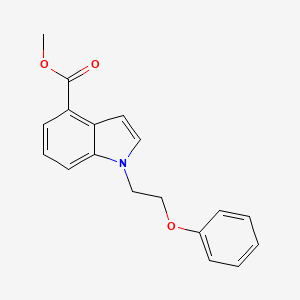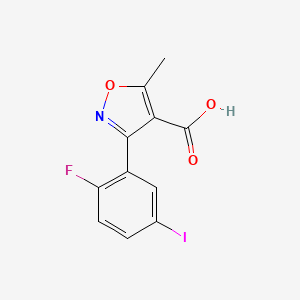
3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid
概要
説明
3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of α,β-unsaturated carbonyl compounds with hydroxylamine derivatives. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction efficiency and reduce reaction times .
化学反応の分析
Types of Reactions
3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the iodine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles with various functional groups.
科学的研究の応用
3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
類似化合物との比較
Similar Compounds
5-Methyl-3-phenylisoxazole: Lacks the carboxy and halogen substituents.
4-Carboxy-5-methyl-3-(2-chlorophenyl)isoxazole: Contains a chlorine atom instead of fluorine and iodine.
3-(2-Fluorophenyl)-5-methylisoxazole: Lacks the carboxy and iodine substituents.
Uniqueness
3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its reactivity and biological activity.
特性
分子式 |
C11H7FINO3 |
|---|---|
分子量 |
347.08 g/mol |
IUPAC名 |
3-(2-fluoro-5-iodophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7FINO3/c1-5-9(11(15)16)10(14-17-5)7-4-6(13)2-3-8(7)12/h2-4H,1H3,(H,15,16) |
InChIキー |
WVMPMDKAZGWVGA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=C(C=CC(=C2)I)F)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
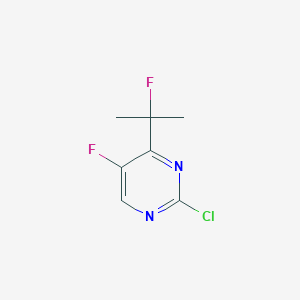
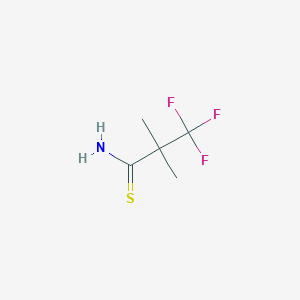
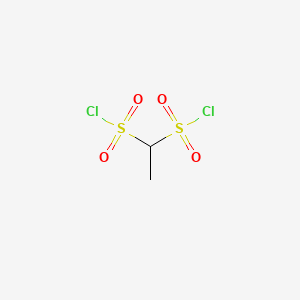
![2-(6-Aminohexyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B8530602.png)
![Ethyl 2-methyl-2H-thieno[3,2-e]-1,2-thiazine-3-carboxylate](/img/structure/B8530606.png)
![Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate](/img/structure/B8530622.png)

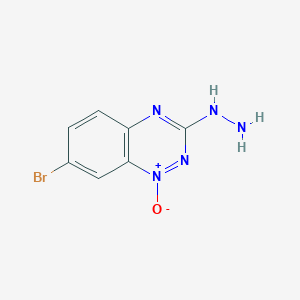
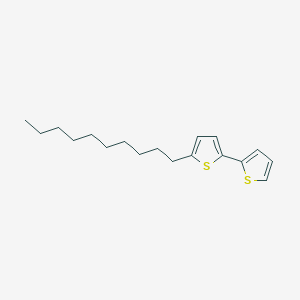
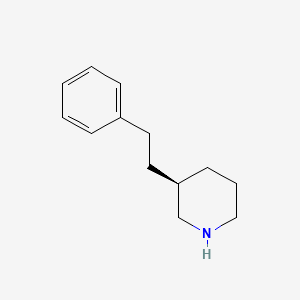
![3-Pyridinemethanamine,6-ethyl-n-[4-(1-methylethyl)phenyl]-](/img/structure/B8530654.png)
